molecular formula C17H13FN4O B3015319 4-{[cyano(3-cyano-4-fluorophenyl)amino]methyl}-N-methylbenzamide CAS No. 1376156-25-0

4-{[cyano(3-cyano-4-fluorophenyl)amino]methyl}-N-methylbenzamide

Cat. No.: B3015319
CAS No.: 1376156-25-0
M. Wt: 308.316
InChI Key: IXRSYEKHYHZALD-UHFFFAOYSA-N
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Description

4-{[cyano(3-cyano-4-fluorophenyl)amino]methyl}-N-methylbenzamide is an organic compound with a complex structure that includes cyano, fluorophenyl, and benzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[cyano(3-cyano-4-fluorophenyl)amino]methyl}-N-methylbenzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the cyano group: This can be achieved through nucleophilic substitution reactions where a suitable leaving group is replaced by a cyano group.

    Introduction of the fluorophenyl group: This step often involves electrophilic aromatic substitution reactions.

    Formation of the benzamide structure: This can be done through amide bond formation reactions, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This often includes:

    Scaling up the reaction: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.

    Purification: Employing techniques like crystallization, distillation, or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-{[cyano(3-cyano-4-fluorophenyl)amino]methyl}-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano groups to amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Including halogens or other nucleophiles/electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

4-{[cyano(3-cyano-4-fluorophenyl)amino]methyl}-N-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-{[cyano(3-cyano-4-fluorophenyl)amino]methyl}-N-methylbenzamide involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

    Receptors: It may bind to receptors on cell surfaces, modulating cellular responses.

    Pathways: The compound can influence various signaling pathways, leading to changes in cell behavior.

Comparison with Similar Compounds

Similar Compounds

  • 4-cyano-3-fluorophenyl-4-ethylbenzoate
  • N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide

Uniqueness

4-{[cyano(3-cyano-4-fluorophenyl)amino]methyl}-N-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[(N,3-dicyano-4-fluoroanilino)methyl]-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN4O/c1-21-17(23)13-4-2-12(3-5-13)10-22(11-20)15-6-7-16(18)14(8-15)9-19/h2-8H,10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXRSYEKHYHZALD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)CN(C#N)C2=CC(=C(C=C2)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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